2,3,5,6-Tetramethylbenzoic acid

Description

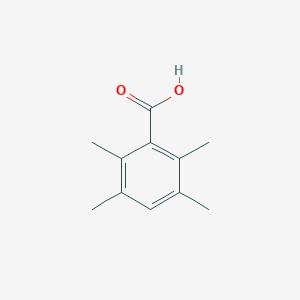

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetramethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIDRZRESMTQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180687 | |

| Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2604-45-7 | |

| Record name | 2,3,5,6-Tetramethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2604-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002604457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2604-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,5,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-Tetramethylbenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTY2MW5SWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,5,6-Tetramethylbenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,3,5,6-Tetramethylbenzoic Acid

Abstract

This compound, also known as durylic acid, is a highly substituted aromatic carboxylic acid. Its sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, polymers, and advanced materials where controlled reactivity and specific spatial arrangements are required. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two robust and field-proven methodologies: the carbonation of a Grignard reagent and the Friedel-Crafts acylation followed by oxidation. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate synthetic route.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two primary disconnection strategies, both originating from the commercially available and inexpensive starting material, durene (1,2,4,5-tetramethylbenzene).

-

C-C Bond Formation via Carboxylation: The most direct approach involves disconnecting the carboxylic acid group, leading back to a 2,3,5,6-tetramethylphenyl nucleophile (a Grignard reagent) and a carbon dioxide electrophile. This forms the basis of the Grignard synthesis pathway.

-

Functional Group Interconversion: An alternative strategy involves disconnecting the carboxylic acid at the oxidation state level. This leads back to a methyl ketone, 2,3,5,6-tetramethylacetophenone, which can be synthesized via Friedel-Crafts acylation of durene. The ketone is then converted to the carboxylic acid through an oxidation reaction.

Pathway I: Synthesis via Grignard Reagent Carbonation

This classical and highly reliable pathway involves three main stages: electrophilic bromination of durene, formation of the corresponding Grignard reagent, and subsequent carboxylation using solid carbon dioxide (dry ice).

Mechanistic Rationale

The high electron density of the durene ring, conferred by four activating methyl groups, facilitates electrophilic aromatic substitution. Bromination yields bromodurene, which is then converted into a potent carbon nucleophile, the Grignard reagent.[1] This organometallic intermediate readily attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[2][3] A final acidic workup protonates the salt to yield the desired carboxylic acid.[4][5] The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will be quenched by any protic source, such as water.[4]

Experimental Protocol

Step 2.2.1: Synthesis of 1-Bromo-2,3,5,6-tetramethylbenzene (Bromodurene)

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Charging Flask: To the flask, add durene (1,2,4,5-tetramethylbenzene) and a non-polar solvent like carbon tetrachloride or dichloromethane.

-

Catalyst: Add a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Bromination: Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, from the dropping funnel. The reaction is exothermic and will generate HBr gas. Maintain the temperature with an ice bath if necessary.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature until the red color of bromine disappears.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy any remaining bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude bromodurene can be purified by recrystallization from ethanol or by vacuum distillation.[6][7]

Step 2.2.2: Preparation of this compound

-

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. Maintain a dry nitrogen or argon atmosphere.

-

Grignard Formation: Place magnesium turnings in the flask. Add a solution of the purified bromodurene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromodurene solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining bromodurene solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carbonation: Cool the flask in an ice-salt bath. While stirring vigorously, add crushed solid carbon dioxide (dry ice) in small portions. Causality Note: Adding the Grignard solution to a slurry of dry ice in ether is often preferred to minimize side reactions.

-

Workup: After all the dry ice has sublimated, slowly and carefully add dilute hydrochloric acid or sulfuric acid to the reaction mixture with cooling. This will protonate the carboxylate salt and dissolve the unreacted magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into diethyl ether. Wash the combined organic layers with water and then extract the product into an aqueous sodium hydroxide solution.

-

Isolation: Acidify the aqueous basic extract with concentrated HCl until the product precipitates. Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol/water or toluene.

Reagent and Condition Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Bromination | Durene, Br₂, FeBr₃ (cat.) | CCl₄ or CH₂Cl₂ | 0 °C to RT | 85-95% |

| Grignard | Bromodurene, Mg | Anhydrous Ether | Reflux (~35 °C) | >90% (formation) |

| Carbonation | Grignard Reagent, CO₂ (solid) | Anhydrous Ether | ~ -78 °C to RT | 70-85% (from bromodurene) |

Pathway II: Synthesis via Friedel-Crafts Acylation and Oxidation

This two-step sequence provides a robust alternative to the Grignard pathway. It leverages the well-established Friedel-Crafts acylation to install a ketone functionality, which is subsequently oxidized to the carboxylic acid.[8]

Mechanistic Rationale

Friedel-Crafts Acylation: This reaction proceeds via an electrophilic aromatic substitution mechanism.[9] A Lewis acid, typically aluminum chloride (AlCl₃), coordinates with an acylating agent like acetyl chloride to generate a highly electrophilic acylium ion.[10] The electron-rich durene ring then attacks this electrophile. A key advantage of acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further reaction, preventing polyacylation.[8]

Oxidation: The resulting 2,3,5,6-tetramethylacetophenone is then oxidized. The haloform reaction is a classic and efficient method for converting methyl ketones to carboxylic acids.[11] It involves the reaction of the ketone with a base and a halogen (e.g., sodium hypochlorite). The methyl group is tri-halogenated and then cleaved as a haloform (e.g., chloroform), leaving a carboxylate anion which is protonated upon acidic workup.

Experimental Protocol

Step 3.2.1: Synthesis of 2,3,5,6-Tetramethylacetophenone

-

Setup: Use a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl).

-

Charging Flask: Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane or carbon disulfide. Cool the mixture in an ice bath.

-

Acylation: Add a solution of durene in the same solvent to the flask. Then, add acetyl chloride dropwise from the funnel while maintaining the low temperature.

-

Reaction: After the addition, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and quenches the catalyst.

-

Extraction: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, dilute sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude ketone can be purified by vacuum distillation or recrystallization from a suitable solvent.

Step 3.2.2: Oxidation to this compound (Haloform Reaction)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 2,3,5,6-tetramethylacetophenone in a solvent like dioxane or tetrahydrofuran.

-

Reaction: Add an aqueous solution of sodium hydroxide. While stirring and cooling to maintain a temperature between 10-20 °C, slowly add a commercial bleach solution (sodium hypochlorite, NaOCl).

-

Completion: Stir the mixture until the reaction is complete (can be monitored by TLC). A small amount of chloroform will be generated as a byproduct.

-

Workup: Destroy excess hypochlorite by adding a reducing agent like sodium bisulfite. Remove the organic solvent if used.

-

Isolation: Cool the remaining aqueous solution and carefully acidify with concentrated HCl. The this compound will precipitate out of the solution.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol/water to obtain the pure product.

Reagent and Condition Summary

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Acylation | Durene, Acetyl Chloride, AlCl₃ | CH₂Cl₂ or CS₂ | 0 °C to RT | 80-90% |

| Oxidation | Ketone, NaOCl, NaOH | Dioxane/Water | 10-20 °C | 85-95% |

Comparative Analysis of Synthetic Pathways

| Feature | Grignard Carbonation Pathway | Friedel-Crafts & Oxidation Pathway |

| Starting Materials | Durene, Bromine, Magnesium, Dry Ice | Durene, Acetyl Chloride, AlCl₃, Bleach |

| Number of Steps | 2 (from Durene) | 2 (from Durene) |

| Key Challenges | Strict anhydrous conditions required for Grignard reagent formation and handling. Initiation of the Grignard reaction can sometimes be difficult. | Handling of corrosive AlCl₃ and HCl gas byproduct. The haloform reaction can have side reactions if not controlled. |

| Scalability | Scalable, but requires careful control of exotherms and moisture exclusion. | Generally robust and highly scalable. Industrial precedent is strong for both steps. |

| "Green" Chemistry | Uses volatile and flammable ether. Generates magnesium salts as waste. | Uses chlorinated solvents and AlCl₃, generating significant acidic waste. The haloform reaction generates chloroform. |

| Overall Yield | Good to excellent (60-80% over two steps). | Excellent (65-85% over two steps). |

Purification and Characterization

Independent of the synthetic route, the final product, this compound, is a white crystalline solid.

-

Purification: The most effective method for purification is recrystallization . A mixed solvent system, such as ethanol-water or toluene-hexanes, is typically employed. The crude acid is dissolved in the minimum amount of hot solvent, and the co-solvent is added until turbidity is observed. Upon slow cooling, pure crystals of the product will form.

-

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show distinct singlets for the aromatic proton and the different methyl groups, along with a broad singlet for the acidic proton.

-

¹³C NMR will show characteristic peaks for the quaternary aromatic carbons, the methyl carbons, and the carbonyl carbon of the acid.

-

-

Infrared (IR) Spectroscopy: A broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) are characteristic of the carboxylic acid group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Conclusion

The synthesis of this compound can be reliably achieved from durene via two primary, high-yielding pathways. The Grignard carbonation route is a classic organometallic approach that offers a direct method for introducing the carboxyl group. Its main technical challenge lies in the stringent requirement for anhydrous conditions. The Friedel-Crafts acylation followed by haloform oxidation is an equally effective alternative that may be more amenable to large-scale synthesis due to its less moisture-sensitive steps, although it involves corrosive reagents. The choice between these pathways will depend on the specific laboratory capabilities, scale of the reaction, and cost considerations. Both methods, when executed with care, provide access to this valuable sterically hindered building block for advanced chemical synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE | 1646-53-3 [chemicalbook.com]

- 7. L01465.06 [thermofisher.com]

- 8. chemistryjournals.net [chemistryjournals.net]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

Introduction: Unveiling a Sterically Hindered Aromatic Core

An In-depth Technical Guide to 2,3,5,6-Tetramethylbenzoic Acid

This compound (CAS No. 2604-45-7), also known as durenecarboxylic acid, is a highly substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core flanked by four methyl groups, creating significant steric hindrance around the carboxyl functionality. This pronounced steric shielding is not merely a structural curiosity; it dictates the molecule's reactivity, physicochemical properties, and utility. While direct esterification is challenging, this very feature makes it a valuable building block in advanced organic synthesis, materials science, and potentially as a scaffold in medicinal chemistry where precise control over molecular architecture and interaction is paramount. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its practical applications and handling, grounded in authoritative data for the practicing scientist.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a molecule's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 2604-45-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Melting Point | 178-181 °C | |

| Boiling Point | 310 °C at 760 mmHg | |

| InChI | 1S/C11H14O2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5H,1-4H3,(H,12,13) | [1][3] |

| InChIKey | STIDRZRESMTQBD-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1=CC(=C(C(=C1C)C(=O)O)C)C | [1] |

| pKa | 3.43 | [4] |

| Enthalpy of Sublimation (ΔsubH°) | 106.1 ± 0.8 kJ/mol | [3] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from the readily available precursor, 1,2,4,5-tetramethylbenzene (durene). The core transformation involves the selective oxidation of one of the four equivalent methyl groups to a carboxylic acid.

Causality in Synthesis: Overcoming Steric Hindrance and Aromatic Stability

The direct oxidation of a methyl group on a stable aromatic ring like durene requires a potent oxidizing agent. The electron-donating nature of the four methyl groups activates the ring, but the target C-H bonds of the methyl groups are strong and sterically shielded. Therefore, conditions must be sufficiently energetic to initiate oxidation at the benzylic position without causing uncontrolled degradation of the aromatic core. A common and effective strategy involves using strong oxidants like chromium (VI) oxide in an acidic medium.

Proposed Synthetic Pathway: Oxidation of Durene

The logical pathway involves the conversion of durene to the target carboxylic acid using a strong oxidizing agent.

References

An In-depth Technical Guide to the Crystal Structure of 2,3,5,6-Tetramethylbenzoic Acid: A Case Study in Structure Prediction and Determination

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the crystal structure of 2,3,5,6-tetramethylbenzoic acid, a compound of interest in organic synthesis and materials science. To date, a definitive, publicly accessible crystal structure for this specific molecule has not been reported in crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to present a reasoned, hypothetical crystal structure based on established principles of molecular packing, steric hindrance, and hydrogen bonding patterns observed in analogous benzoic acid derivatives. Secondly, it provides a comprehensive, field-proven experimental protocol for the definitive determination of its crystal structure, from synthesis and single-crystal growth to X-ray diffraction analysis and structure refinement. This document is intended to be a practical resource for researchers, offering both a predictive framework and a detailed methodological pathway for elucidating the solid-state architecture of this compound and similarly substituted aromatic molecules.

Introduction: The Significance of Solid-State Structure

The three-dimensional arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including melting point, solubility, dissolution rate, and bioavailability. For active pharmaceutical ingredients (APIs) and other functional organic materials, a thorough understanding of the crystal structure is therefore of paramount importance. This compound (durylic acid), with its polysubstituted aromatic ring and carboxylic acid functionality, presents an interesting case for studying the interplay of steric and electronic effects on crystal packing. The four methyl groups impose significant steric constraints that will influence the orientation of the carboxylic acid group and the formation of intermolecular interactions.

While the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) do not currently contain an entry for this compound, we can draw upon the vast repository of knowledge on related structures to propose a likely packing arrangement.

Molecular Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its three-dimensional structure.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 2604-45-7 | NIST WebBook[2][3] |

| Predicted XLogP3 | 2.9 | PubChem[1] |

The presence of the carboxylic acid group suggests that hydrogen bonding will be a dominant intermolecular interaction, while the tetramethyl-substituted phenyl ring provides a bulky, hydrophobic character.

A Predictive Approach to the Crystal Structure of this compound

Based on the known crystal chemistry of carboxylic acids, a strong driving force for the assembly of this compound molecules in the solid state will be the formation of hydrogen-bonded dimers.[4][5][6]

The Centrosymmetric Carboxylic Acid Dimer

Carboxylic acids predominantly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.[5] It is highly probable that this compound will adopt this supramolecular synthon.

The Influence of Steric Hindrance

The four methyl groups on the phenyl ring will significantly influence the overall crystal packing. The steric bulk of these groups will likely prevent a planar arrangement of the phenyl rings, leading to a twisted conformation of the carboxylic acid group relative to the aromatic plane. This steric hindrance will also dictate how the hydrogen-bonded dimers pack together, likely preventing close π-π stacking interactions between the aromatic rings of adjacent dimers.

A Hypothetical Crystal Packing Model

Considering the factors above, a plausible crystal structure for this compound would involve:

-

Formation of centrosymmetric hydrogen-bonded dimers.

-

A non-planar conformation where the carboxylic acid group is twisted out of the plane of the phenyl ring to minimize steric clashes with the ortho-methyl groups.

-

Packing of these dimers in a "herringbone" or similar motif, where the bulky tetramethylphenyl groups of adjacent dimers interdigitate.

This proposed packing arrangement is visualized in the following diagram:

Caption: Proposed Herringbone Packing of Dimers.

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, step-by-step methodology for the unambiguous determination of the crystal structure of this compound.

Synthesis and Purification

While this compound is commercially available, synthesis may be required for larger quantities or higher purity. A common route involves the oxidation of durene (1,2,4,5-tetramethylbenzene).

-

Oxidation of Durene: Durene can be oxidized using a strong oxidizing agent such as potassium permanganate in a suitable solvent system (e.g., aqueous pyridine). The reaction mixture is typically heated under reflux for several hours.

-

Workup and Isolation: After the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Purity should be confirmed by techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.

-

Solvent Selection: A solvent screening should be performed to identify a solvent or solvent system in which this compound has moderate solubility. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, and toluene.

-

Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in the chosen solvent at room temperature. The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks. This is often the most successful method for obtaining high-quality crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. The cooling rate should be carefully controlled to promote the growth of a few large crystals rather than many small ones.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors.

Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is an iterative process that adjusts the atomic coordinates, displacement parameters, and other model parameters.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, angles, and for any unassigned electron density.

The overall workflow for crystal structure determination is summarized in the following diagram:

Caption: Experimental Workflow for Crystal Structure Determination.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and elucidation. The proposed structure, based on the well-established principles of hydrogen-bonded dimer formation and steric considerations, serves as a valuable starting point for further investigation. The detailed experimental protocol outlined herein offers a clear and practical pathway for researchers to successfully determine the solid-state architecture of this and other related molecules. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of the interplay between molecular structure and solid-state properties in polysubstituted aromatic compounds.

References

- 1. This compound | C11H14O2 | CID 17452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2,3,5,6-Tetramethylbenzoic Acid: ¹H and ¹³C NMR Analysis for the Research Professional

Executive Summary

2,3,5,6-Tetramethylbenzoic acid, a derivative of durene, represents a class of sterically hindered aromatic carboxylic acids that are pivotal as intermediates in medicinal chemistry and materials science. Its unique structure, characterized by four methyl groups flanking the carboxylic acid function, imparts significant steric and electronic properties that are crucial for its application. Accurate and unambiguous structural verification is therefore a prerequisite for its use in any research or development setting. This technical guide provides a definitive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will explore the foundational principles dictating the spectral output, detail the assignment of each resonance, and provide a field-proven, self-validating protocol for data acquisition. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals who rely on precise molecular characterization.

Molecular Structure and Symmetry Considerations

The key to interpreting the NMR spectra of this compound lies in understanding its molecular symmetry. The molecule possesses a plane of symmetry that bisects the C1-C4 axis and the C-COOH bond. This symmetry element renders specific pairs of methyl groups and aromatic carbons chemically equivalent, thereby simplifying the expected NMR spectra.

-

The methyl groups at positions C2 and C6 are equivalent.

-

The methyl groups at positions C3 and C5 are equivalent.

-

The aromatic carbons at C2 and C6 are equivalent.

-

The aromatic carbons at C3 and C5 are equivalent.

Consequently, instead of observing signals for four distinct methyl groups and six different aromatic carbons, we anticipate a reduced number of resonances, which is a powerful diagnostic feature.

Figure 1: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a clear proton census of the molecule. Based on the symmetry discussed, we expect four distinct signals corresponding to the carboxylic acid proton, the lone aromatic proton, and two sets of equivalent methyl groups.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for this compound in a standard solvent like CDCl₃. These values are based on established chemical shift ranges and data from analogous structures.[1][2]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Causality of Chemical Shift |

| -COOH | > 11.0 | Broad Singlet | 1H | Highly deshielded due to the electronegativity of adjacent oxygen atoms and participation in intermolecular hydrogen bonding.[3] |

| Ar-H (H4) | ~7.0 - 7.2 | Singlet | 1H | Located in the typical aromatic region. Its precise shift is influenced by the electronic effects of the para-carboxylic acid and ortho-methyl groups. |

| Ar-CH₃ (C3, C5) | ~2.1 - 2.3 | Singlet | 6H | Benzylic protons shifted downfield from typical alkanes.[1] These are meta to the -COOH group. |

| Ar-CH₃ (C2, C6) | ~2.3 - 2.5 | Singlet | 6H | Benzylic protons. These are ortho to the -COOH group and are often slightly more deshielded than the meta-methyls due to proximity to the electron-withdrawing group and potential steric interactions.[4] |

Interpretation and Field Insights

-

The Carboxylic Acid Proton: This signal is often very broad and may not integrate perfectly due to chemical exchange with trace amounts of water in the NMR solvent. Its presence at a very downfield position (>11 ppm) is a definitive indicator of the carboxylic acid functionality.

-

Symmetry Confirmation: The appearance of only two methyl signals, each integrating to 6H, alongside a single aromatic proton signal (1H), provides immediate and compelling evidence for the 2,3,5,6-substitution pattern. Any other tetramethylbenzoic acid isomer would produce a more complex spectrum with different multiplicities and integration ratios.

-

Absence of Coupling: A key feature is that all signals are singlets. The lone aromatic proton has no adjacent protons (ortho or meta) with which to couple. Similarly, the protons on each methyl group only see adjacent quaternary carbons, resulting in no spin-spin splitting. This spectral simplicity is a direct consequence of the substitution pattern.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. As with the ¹H spectrum, molecular symmetry reduces the number of expected signals. We anticipate a total of seven distinct carbon resonances: one for the carbonyl group, four for the aromatic ring carbons, and two for the methyl groups.

Predicted ¹³C NMR Data

The chemical shifts for this compound are well-documented in the literature.[5] The data presented here are typical values observed in CDCl₃.

| Carbon Assignment | Literature δ (ppm)[5] | Signal Intensity | Causality of Chemical Shift |

| -C OOH | ~175.0 | Weak | Highly deshielded by two electronegative oxygen atoms. This is a characteristic shift for a carboxylic acid carbonyl.[6][7] |

| C 1 | ~132.0 | Weak | The ipso-carbon attached to the -COOH group. It is a quaternary carbon, hence the weak signal. |

| C 2, C 6 | ~137.0 | Weak | Quaternary carbons attached to methyl groups, ortho to the -COOH group. Their chemical shift is influenced by both substituent effects. |

| C 3, C 5 | ~133.0 | Weak | Quaternary carbons attached to methyl groups, meta to the -COOH group. |

| C 4 | ~128.0 | Stronger | The only aromatic carbon bonded to a hydrogen (a tertiary or 'CH' carbon). Signals from protonated carbons are enhanced by the Nuclear Overhauser Effect (NOE) during proton decoupling, leading to stronger intensities.[7] |

| Ar-C H₃ (C2, C6) | ~20.0 | Strong | Aliphatic carbon region. Shifted downfield due to attachment to the sp² hybridized aromatic ring. |

| Ar-C H₃ (C3, C5) | ~17.0 | Strong | Aliphatic carbon region. The slight difference in chemical shift between the two methyl carbon signals arises from their different positions relative to the carboxylic acid group. |

Interpretation and Field Insights

-

Quaternary Carbons: A notable feature of the aromatic region is the presence of four weak signals and one stronger signal. The weak signals correspond to the five quaternary carbons (C1, C2, C3, C5, C6). Their low intensity is due to the absence of directly attached protons, which prevents signal enhancement via NOE, and their typically longer relaxation times.[7] Identifying the single protonated aromatic carbon (C4) is straightforward due to its significantly greater intensity.

-

Solvent Choice: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice, showing a characteristic triplet at ~77 ppm.[5] For compounds with poor solubility in CDCl₃, DMSO-d₆ can be used, which appears as a quintet at ~39.5 ppm.[8] It is essential to distinguish these solvent peaks from true sample signals.

-

Structural Confirmation: The observation of exactly four aromatic carbon signals and two methyl carbon signals provides definitive confirmation of the molecular symmetry and substitution pattern, corroborating the evidence from the ¹H NMR spectrum.

Self-Validating Experimental Protocol

This section provides a robust, step-by-step methodology for acquiring high-quality NMR data for this compound. The protocol is designed to be self-validating by ensuring proper sample preparation and setting logical acquisition parameters.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Methodology Details:

-

Sample Preparation:

-

Mass: Weigh approximately 15-20 mg of the solid compound. This ensures sufficient concentration for a strong ¹H signal and a reasonable acquisition time for the less sensitive ¹³C nucleus.

-

Solvent: Add approximately 0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, >99.8% D). Using a standard volume ensures consistency.

-

Dissolution: Vortex the sample thoroughly to ensure a homogenous solution, which is critical for achieving sharp spectral lines through shimming.

-

Transfer: Pipette the solution into a clean 5 mm NMR tube, filtering through a small plug of glass wool in the pipette tip to remove any particulate matter that could degrade spectral quality.

-

-

Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Parameters:

-

Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.[8]

-

Number of Scans: 8 to 16 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for quantitative integration in simple small molecules.

-

-

¹³C NMR Parameters:

-

Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse ('zgpg30') is used to produce a spectrum of singlets.[8]

-

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required. The acquisition time can range from 30 minutes to several hours depending on the sample concentration.

-

Relaxation Delay (d1): A 2-second delay is a good starting point, but for truly quantitative results (which are rarely needed), much longer delays are necessary, especially for quaternary carbons.

-

-

-

Data Processing:

-

Referencing: Calibrate the chemical shift axis by setting the tetramethylsilane (TMS) signal to 0.00 ppm. If TMS is not added, the residual solvent peak can be used as a secondary standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

-

Analysis: Perform phase and baseline corrections to ensure accurate peak integration and identification.

-

Conclusion

The NMR spectra of this compound are highly informative and serve as a robust fingerprint for its structural identity. The inherent molecular symmetry is the defining characteristic, leading to a simplified set of singlet resonances in the ¹H spectrum and a predictable pattern of seven signals in the ¹³C spectrum. By understanding the principles of chemical shift and applying the rigorous experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and validity of their scientific endeavors.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. 182.160.97.198:8080 [182.160.97.198:8080]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Discovery and History of 2,3,5,6-Tetramethylbenzoic Acid

Introduction: Unraveling the Chemistry of a Sterically Hindered Aromatic Acid

2,3,5,6-Tetramethylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a fascinating case study in the annals of organic chemistry. Its discovery and the subsequent elucidation of its synthesis are intrinsically linked to the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the historical context, seminal synthetic routes, and the enduring significance of this sterically encumbered molecule for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its intrinsic properties. This compound is a white crystalline solid. Its structure, featuring a fully substituted benzene ring with a carboxylic acid moiety, imparts significant steric hindrance, which in turn influences its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| CAS Number | 2604-45-7 | PubChem[1] |

| Melting Point | 186-188 °C | Sigma-Aldrich |

Spectroscopic analysis provides the definitive structural fingerprint of the molecule. Key spectral features include:

-

¹H NMR: Resonances corresponding to the aromatic proton and the distinct methyl groups.

-

¹³C NMR: Signals for the quaternary aromatic carbons, the methyl carbons, and the carboxylic acid carbon.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid and the C=O stretch.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

The Historical Tapestry: Discovery and Early Synthesis

The story of this compound is rooted in the exploration of polymethylated benzenes, particularly durene (1,2,4,5-tetramethylbenzene), which was first isolated from coal tar and synthesized in 1870. The quest to understand the reactivity of these newly discovered hydrocarbons spurred investigations into their derivatives.

Pioneering Synthesis: The Legacy of Meyer and Molz

While the exact date of the first synthesis of this compound is not definitively documented in readily available modern databases, historical chemical literature points towards the seminal work of Victor Meyer and Wilhelm Molz in the late 1890s. Their investigations into "Consecutive Durenecarboxylic acid" likely represent one of the earliest, if not the first, successful syntheses of this compound. Their work would have been published in prominent German chemical journals of the era, such as the Berichte der deutschen chemischen Gesellschaft.

The synthetic strategies available to chemists of this period were robust yet often required harsh reaction conditions. A plausible route, based on the chemical knowledge of the time, would involve the introduction of a single carbon functional group onto the durene ring, which could then be oxidized to a carboxylic acid.

The Gattermann-Koch Reaction: A Gateway to Aromatic Aldehydes and Acids

A significant breakthrough in the synthesis of aromatic aldehydes, which are direct precursors to carboxylic acids, was the Gattermann-Koch reaction, discovered in 1897. This reaction provided a method for the direct formylation of aromatic compounds. Given the electron-rich nature of durene, it is a prime substrate for this type of electrophilic aromatic substitution.

The historical synthesis of this compound can be logically reconstructed through a two-step process involving the Gattermann-Koch formylation of durene followed by oxidation of the resulting aldehyde.

The following diagram illustrates the logical flow of the historical synthesis of this compound from durene.

Caption: Historical synthesis pathway to this compound.

This protocol is a representation of the experimental steps that would have been undertaken by chemists in the late 19th or early 20th century.

Step 1: Gattermann-Koch Formylation

-

Apparatus Setup: A robust glass reaction vessel equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser is assembled. The apparatus must be scrupulously dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Charging: The reaction vessel is charged with durene dissolved in a suitable inert solvent, such as carbon disulfide or an excess of the aromatic hydrocarbon itself.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) and a catalytic amount of cuprous chloride (CuCl) are carefully added to the reaction mixture.

-

Gas Introduction: A stream of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is bubbled through the stirred reaction mixture. The reaction is typically carried out at or slightly above room temperature and may require elevated pressure to ensure sufficient concentration of the gaseous reactants.

-

Reaction Monitoring: The progress of the reaction would have been monitored by observing changes in color and the cessation of gas uptake.

-

Workup: The reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is then separated, washed with water and a dilute solution of sodium bicarbonate to remove acidic impurities, and dried over a suitable drying agent like anhydrous calcium chloride.

-

Purification: The crude 2,3,5,6-tetramethylbenzaldehyde is purified by distillation or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

-

Reaction Setup: The purified 2,3,5,6-tetramethylbenzaldehyde is dissolved in a suitable solvent, such as aqueous acetone or pyridine.

-

Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), is slowly added to the solution. The reaction is often exothermic and may require cooling to maintain control.

-

Reaction Completion: The mixture is stirred until the characteristic color of the oxidizing agent disappears, indicating the completion of the reaction.

-

Workup:

-

If using KMnO₄, the resulting manganese dioxide is removed by filtration. The filtrate is then acidified with a strong mineral acid (e.g., HCl or H₂SO₄) to precipitate the carboxylic acid.

-

If using chromic acid, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent like diethyl ether.

-

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline product.

Modern Synthetic Approaches

While the historical syntheses are of great academic and historical importance, modern organic chemistry offers more efficient and milder methods for the preparation of this compound. These methods often involve the use of organometallic reagents or more sophisticated oxidation catalysts. For instance, the carboxylation of a Grignard reagent or an organolithium species derived from a halogenated durene derivative with carbon dioxide provides a high-yield and clean route to the desired carboxylic acid.

Caption: A modern synthetic pathway to this compound.

Applications and Future Outlook

The unique steric environment of this compound and its derivatives makes them valuable building blocks in various areas of chemical research. The bulky tetramethyl-substituted phenyl group can be employed to:

-

Influence reaction selectivity: By sterically directing incoming reagents to specific positions on a molecule.

-

Stabilize reactive intermediates: The bulky group can provide a protective environment, allowing for the isolation and study of otherwise transient species.

-

Tune the properties of materials: Incorporation of this moiety into polymers or other materials can impact their thermal stability, solubility, and conformational properties.

In the context of drug development, highly substituted aromatic rings are often explored as scaffolds to create conformationally restricted analogues of biologically active molecules, potentially leading to enhanced potency and selectivity.

Conclusion

The journey from the initial explorations of coal tar chemistry to the targeted synthesis of complex molecules like this compound encapsulates the evolution of organic chemistry. The pioneering work of late 19th and early 20th-century chemists laid the foundational principles that continue to guide synthetic strategies today. For contemporary researchers, an appreciation of this historical context not only enriches their understanding of the field but also provides a springboard for future innovation in the synthesis and application of unique molecular architectures.

References

Unlocking the Potential of 2,3,5,6-Tetramethylbenzoic Acid: A Guide to Unexplored Research Frontiers

Abstract

2,3,5,6-Tetramethylbenzoic acid, a structurally intriguing polymethylated aromatic carboxylic acid, represents a largely untapped resource within chemical and biological research. While its isomers have found utility as intermediates in various industries, the unique steric and electronic properties conferred by its specific methylation pattern suggest a wealth of unexplored potential.[1] This guide illuminates promising research avenues for this compound, moving beyond its current status as a mere laboratory chemical. We will delve into its potential as a scaffold for novel therapeutics, a building block for advanced agrochemicals, and a key component in material science. This document is intended for researchers, scientists, and drug development professionals, providing a technical and conceptual framework to inspire and direct future investigations into this fascinating molecule.

Introduction: The Case for Investigating this compound

Benzoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry and material science, exhibiting a wide array of biological activities and functional properties.[2][3][4] The addition of methyl groups to the aromatic ring can profoundly alter a molecule's lipophilicity, metabolic stability, and steric profile, thereby influencing its biological interactions. This compound (TMBA), with its symmetrical methylation flanking the carboxylic acid moiety, presents a unique case. The steric hindrance provided by the ortho-methyl groups can influence the reactivity of the carboxyl group, a feature that can be exploited in the design of prodrugs or specialized polymers.[5]

Currently, much of the available literature focuses on its isomer, 2,4,6-trimethylbenzoic acid, which serves as an intermediate for dyes, pesticides, pharmaceuticals, and photoinitiators.[6][7][8] This existing knowledge base for a closely related structure provides a logical starting point for hypotheses regarding TMBA's potential applications. This guide will therefore extrapolate from the known activities of similar compounds to propose novel and impactful research directions for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2604-45-7 | [1][9] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Durene-4-carboxylic acid | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 188-191 °C |

Potential Research Area 1: Novel Therapeutics

The benzoic acid scaffold is a cornerstone of many approved drugs.[3][4] The unique substitution pattern of TMBA offers opportunities to develop new chemical entities with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Anticancer Agent Development

Scientific Rationale: Numerous synthetic derivatives of benzoic acid have demonstrated significant anticancer activity, often by inducing apoptosis or targeting specific cellular pathways.[3][4] The lipophilicity conferred by the four methyl groups on TMBA may enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and efficacy. Furthermore, the steric hindrance could direct its interactions towards specific biological targets, potentially reducing off-target effects.

Proposed Research Workflow:

Caption: Proposed workflow for evaluating TMBA derivatives as anticancer agents.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound or its derivatives in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the drug-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antifungal Drug Discovery

Scientific Rationale: Benzoic acid and its derivatives are known to possess antifungal properties.[2] The mechanism often involves the disruption of fungal cell membranes or the inhibition of specific fungal enzymes. The lipophilic nature of TMBA could facilitate its penetration into the fungal cell wall and membrane, potentially leading to potent antifungal activity. Research into benzoic acid derivatives has identified the fungal-specific enzyme CYP53 as a potential target.[2]

Proposed Research:

-

Screening: Test TMBA and its simple esters against a panel of pathogenic fungi, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using microbroth dilution assays to determine the Minimum Inhibitory Concentration (MIC).

-

Mechanism of Action: Investigate the mode of action through assays such as ergosterol biosynthesis inhibition, cell membrane integrity studies (using propidium iodide staining), and reactive oxygen species (ROS) generation assays.

-

In Silico Studies: Perform molecular docking studies of TMBA with fungal-specific enzymes like CYP53 to predict binding affinity and guide the synthesis of more potent derivatives.

Potential Research Area 2: Advanced Agrochemicals

Scientific Rationale: The structural similarity of TMBA to certain classes of herbicides and plant growth regulators suggests its potential utility in agriculture. For instance, 2,3,5,6-tetrachlorobenzoic acid has been patented for its herbicidal activity.[10] While the methyl groups of TMBA will confer different properties than the chloro-substituents, the underlying benzoic acid scaffold is a known auxinic herbicide pharmacophore. The specific steric bulk of TMBA might lead to novel selectivities against different weed species.

Proposed Research Workflow:

Caption: Workflow for evaluating TMBA as a potential herbicidal agent.

Experimental Protocol: Pre-emergence Herbicidal Assay

-

Soil Preparation: Use a standardized sandy loam soil mixture in small pots or trays.

-

Compound Application: Dissolve TMBA in a suitable solvent (e.g., acetone) with a surfactant. Prepare a series of dilutions to apply at different rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/hectare ). Spray the soil surface evenly with the test solutions.

-

Sowing: Sow seeds of representative weed species (e.g., barnyardgrass, velvetleaf) and a crop species (e.g., corn) at a shallow depth.

-

Incubation: Place the pots in a greenhouse with controlled temperature, humidity, and light conditions. Water as needed.

-

Evaluation: After 14-21 days, visually assess the percentage of weed control (phytotoxicity) and crop injury compared to an untreated control.

Potential Research Area 3: Material Science and Polymer Chemistry

Scientific Rationale: Benzoic acid derivatives are valuable monomers and building blocks in polymer synthesis. The rigid aromatic core of TMBA can impart thermal stability and mechanical strength to polymers. The sterically hindered carboxyl group could be used to control polymerization kinetics or to create polymers with unique architectures. Its structural similarity to intermediates used in photoinitiators also suggests a potential application in UV-curable resins and coatings.[8][11]

Proposed Research Directions:

-

High-Performance Polymers: Investigate the use of TMBA as a monomer for synthesizing polyesters and polyamides. The tetramethyl substitution could lead to polymers with high glass transition temperatures (Tg) and excellent thermal stability.

-

Photoinitiator Synthesis: Explore the conversion of TMBA into derivatives that can function as photoinitiators for radical polymerization. The core structure could be modified to incorporate moieties that are sensitive to specific wavelengths of light.

-

Liquid Crystals: The rigid, rod-like shape of TMBA derivatives could be exploited to create novel liquid crystalline materials. Esterification of the carboxyl group with long-chain alcohols or cholesterol could induce mesophase formation.

Synthesis and Characterization

While a definitive, optimized synthesis for this compound is not widely published, a plausible route can be adapted from methods used for similar polymethylated benzoic acids, such as the carboxylation of a Grignard reagent.

Proposed Synthesis Protocol:

-

Bromination of Durene: React durene (1,2,4,5-tetramethylbenzene) with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., carbon tetrachloride) to form 4-bromo-1,2,3,5-tetramethylbenzene.

-

Grignard Reagent Formation: React the brominated durene with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent.

-

Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution at low temperature (e.g., -78°C using a dry ice/acetone bath).

-

Acidification and Isolation: Quench the reaction with aqueous hydrochloric acid. The product, this compound, will precipitate. Isolate the solid by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and substitution pattern.

-

FT-IR: To identify the characteristic carbonyl and hydroxyl stretches of the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point: To assess purity.

-

Conclusion

This compound is a molecule ripe with potential, standing at the intersection of medicinal chemistry, agrochemical science, and material engineering. Its unique structure, characterized by steric hindrance and lipophilicity, provides a compelling rationale for its investigation as a novel scaffold. The research pathways outlined in this guide—from anticancer and antifungal drug discovery to the development of advanced herbicides and high-performance polymers—offer a roadmap for unlocking the latent value of this compound. It is our hope that this technical overview will catalyze new research initiatives, transforming this compound from a catalog chemical into a valuable tool for scientific innovation.

References

- 1. This compound | C11H14O2 | CID 17452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. US3005694A - 2, 3, 5, 6-tetrachlorobenzoic acid and salts thereof and herbicidal method employingsame - Google Patents [patents.google.com]

- 11. US5296636A - Preparation of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2,3,5,6-Tetramethylbenzoic Acid in Modern Organic Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delves into the synthetic utility of 2,3,5,6-tetramethylbenzoic acid, a sterically demanding aromatic carboxylic acid. Given the limited specific literature on this particular isomer, this document establishes a framework for its application by drawing authoritative parallels with its well-documented and structurally related analogue, 2,4,6-trimethylbenzoic acid (mesitoic acid). The core focus is on leveraging steric hindrance to achieve chemoselectivity and stability in organic transformations, particularly in the formation of hindered esters and as a bulky protecting group. Detailed protocols, mechanistic considerations, and comparative data are provided to empower researchers in designing robust synthetic strategies.

Introduction: Harnessing Steric Hindrance in Synthesis

In the intricate landscape of multi-step organic synthesis, the ability to control reactivity at specific sites is paramount. Steric hindrance, often viewed as a challenge, can be strategically employed as a powerful tool to direct reaction outcomes.[1] Bulky reagents can shield reactive centers, prevent unwanted side reactions, and influence the conformational preferences of molecules.

This compound (durylic acid), with its four methyl groups flanking the carboxylic acid functionality, presents a unique steric profile. While its direct applications are not as extensively documented as its close isomer, 2,4,6-trimethylbenzoic acid, its structure suggests a significant role as a sterically hindered building block.[2] This guide will explore its potential applications, primarily through the lens of its more studied counterpart, to provide a predictive and practical framework for its use.

The primary derivative for synthetic applications is the corresponding acyl chloride, 2,3,5,6-tetramethylbenzoyl chloride, which serves as a potent acylating agent for introducing the bulky tetramethylbenzoyl group.[2]

Core Application: Acylation and Esterification of Sterically Demanding Alcohols

The primary utility of highly substituted benzoic acids lies in the esterification of alcohols, particularly those that are sterically hindered or part of a complex molecule where selective reaction is required. The bulky nature of the 2,3,5,6-tetramethylbenzoyl group can be instrumental in protecting hydroxyl groups or in the synthesis of esters with enhanced stability.

Causality Behind Experimental Choices

Direct Fischer esterification of sterically hindered acids like this compound with alcohols is often slow and inefficient due to the steric congestion around the carboxylic acid, which impedes the approach of the alcohol nucleophile.[3] To overcome this, a two-step approach is generally favored:

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, most commonly the acyl chloride (2,3,5,6-tetramethylbenzoyl chloride), is the crucial first step. Thionyl chloride (SOCl₂) is a standard reagent for this transformation.

-

Acylation of the Alcohol: The resulting highly reactive acyl chloride can then readily acylate a wide range of alcohols, even those that are sterically encumbered. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[2]

Experimental Protocol: Synthesis of 2,3,5,6-Tetramethylbenzoyl Chloride

This protocol is adapted from standard procedures for the synthesis of sterically hindered benzoyl chlorides.[4]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

-

Add anhydrous toluene or DCM to form a suspension.

-

Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the dissolution of the solid starting material.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 2,3,5,6-tetramethylbenzoyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Trustworthiness Note: This is a standard and reliable method for the preparation of acyl chlorides. The reaction's completion is easily monitored by the cessation of gas evolution. The crude product should be used promptly or stored under an inert atmosphere due to its moisture sensitivity.

Experimental Protocol: Acylation of a Hindered Secondary Alcohol

This protocol provides a general method for the esterification of a secondary alcohol using the prepared acyl chloride.

Materials:

-

2,3,5,6-Tetramethylbenzoyl chloride (1.1 eq)

-

Hindered secondary alcohol (e.g., 2-adamantanol) (1.0 eq)

-

Anhydrous pyridine or triethylamine (1.5 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the hindered secondary alcohol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine or triethylamine (1.5 eq).

-

Add a solution of 2,3,5,6-tetramethylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography on silica gel.

Data Presentation: Comparative Reactivity in Acylations

The choice of acylating agent is critical and often depends on the steric environment of the alcohol.

| Acylating Agent | Relative Steric Hindrance | Typical Substrates | Notes |

| Acetyl Chloride | Low | Primary and secondary alcohols | Highly reactive, may lack selectivity. |

| Benzoyl Chloride | Moderate | Primary and secondary alcohols | Good for general ester formation.[2] |

| Pivaloyl Chloride | High | Primary and less hindered secondary alcohols | Provides good steric protection. |

| 2,4,6-Trimethylbenzoyl Chloride | Very High | Primary and secondary alcohols | Excellent for protecting groups and hindered esters.[5] |

| 2,3,5,6-Tetramethylbenzoyl Chloride | Very High | Primary and secondary alcohols | Expected to show similar or slightly increased steric effects compared to the 2,4,6-isomer. |

Application as a Bulky Protecting Group

The 2,3,5,6-tetramethylbenzoyl group can serve as a robust protecting group for alcohols. Its large steric footprint can prevent reactions at the protected site and influence the stereochemical outcome of reactions at adjacent centers.

Rationale for Use

The key advantages of using a bulky benzoyl protecting group include:

-

Stability: The ester linkage is stable to a wide range of reaction conditions, including many oxidative and reductive methods, and organometallic reagents.

-

Chemoselectivity: The steric bulk allows for the selective protection of less hindered alcohols in the presence of more hindered ones.

-

Directing Effects: The bulky group can block one face of a molecule, directing incoming reagents to the opposite, less hindered face.

Deprotection Protocol

The removal of the 2,3,5,6-tetramethylbenzoyl group is typically achieved by saponification under basic conditions.

Materials:

-

2,3,5,6-Tetramethylbenzoyl protected alcohol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture

Procedure:

-

Dissolve the protected alcohol in a suitable solvent such as methanol or a THF/water mixture.

-

Add an aqueous solution of NaOH (e.g., 2M) or LiOH.

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, neutralize the reaction mixture with 1M HCl.

-

If a precipitate forms, it can be filtered. Otherwise, extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the deprotected alcohol by chromatography or recrystallization.

Potential in Asymmetric Synthesis and Catalysis

While not explicitly documented, the chiral environment that could be created by a 2,3,5,6-tetramethylbenzoyl group attached to a ligand backbone presents an interesting avenue for research in asymmetric catalysis. The steric bulk could create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in reactions such as hydrogenations, cross-couplings, or C-H functionalization.[6]

Conclusion

This compound, primarily through its acyl chloride derivative, is a reagent with significant potential in organic synthesis where substantial steric bulk is required. While its applications are not as widely reported as its 2,4,6-trimethyl-substituted isomer, the principles of its reactivity can be confidently inferred. It serves as a valuable tool for the esterification of hindered alcohols and as a robust protecting group, enabling chemists to navigate complex synthetic pathways with greater control and selectivity. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for the exploration of this unique and powerful synthetic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Protocol for Derivatization with 2,3,5,6-Tetramethylbenzoic Acid for Enhanced Analyte Detection by HPLC-MS

An Application Guide and Protocol